p-Tolyl-N-fluoro-N-neopentylsulfonamide
Description
Properties
CAS No. |
88303-17-7 |
|---|---|
Molecular Formula |
C12H18FNO2S |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)-N-fluoro-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H18FNO2S/c1-10-5-7-11(8-6-10)17(15,16)14(13)9-12(2,3)4/h5-8H,9H2,1-4H3 |
InChI Key |
COHNWDUZTLRGOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(C)(C)C)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound’s properties and applications can be contextualized by comparing it to structurally related sulfonamides and fluorinated derivatives (Table 1).
Table 1: Comparison of p-Tolyl-N-fluoro-N-neopentylsulfonamide with Analogous Compounds
*Inferred values based on structural analysis.
Key Observations :
- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances thermal and oxidative stability compared to chlorine-containing analogs like tolylfluanid, which is a dichloro compound .
- Polarity : The absence of polar groups (e.g., hydroxyl in ’s compound) makes this compound more lipophilic, favoring organic-phase reactions.
- Bioactivity: Unlike tolylfluanid, which has pesticidal activity due to its dimethylamino and dichloro groups , the target compound’s neopentyl substituent may redirect its utility toward non-agrochemical applications.
Material Science
Sulfonamides like 3-chloro-N-phenyl-phthalimide () are precursors for polyimides. The target compound’s fluorine and neopentyl groups may enhance thermal stability in analogous polymer applications.
Biochemical Relevance
Long-chain sulfonamides (e.g., ’s compound) bind to proteins via hydrophobic interactions . While the target compound lacks an aminoheptyl chain, its fluorinated aromatic system could facilitate interactions with enzymes or receptors.
Q & A
Basic: What are the recommended synthetic routes for p-Tolyl-N-fluoro-N-neopentylsulfonamide?
Answer:
The synthesis typically involves sulfonamide formation via nucleophilic substitution. A common approach is reacting p-toluenesulfonyl chloride with a fluorinated neopentylamine derivative under anhydrous conditions. Key steps include:
- Amine Activation: Use a base like triethylamine to deprotonate the amine (e.g., N-fluoro-neopentylamine) and enhance nucleophilicity .
- Temperature Control: Maintain 0–5°C during the initial reaction to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water yields high-purity product.
Table 1: Example Reaction Parameters
| Reagent | Molar Ratio | Solvent | Yield (%) |
|---|---|---|---|
| p-Toluenesulfonyl chloride | 1.0 | Dichloromethane | 75–85 |
| N-Fluoro-neopentylamine | 1.1 | - | - |
Basic: How to characterize this compound using spectroscopic methods?
Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Look for molecular ion peaks matching the exact mass (e.g., C₁₂H₁₇FNO₂S: calculated 266.0922) .
- X-ray Crystallography: Resolve steric effects from the neopentyl group and confirm sulfonamide geometry .
Advanced: How does steric hindrance from the neopentyl group influence reactivity in cross-coupling reactions?
Answer:
The bulky neopentyl group reduces accessibility to the sulfonamide nitrogen, limiting participation in metal-catalyzed reactions (e.g., Buchwald-Hartwig amination). Strategies to mitigate this include:
- Catalyst Optimization: Use Pd-XPhos or RuPhos systems with high steric tolerance .
- Microwave-Assisted Synthesis: Enhance reaction rates under high-temperature, short-duration conditions .
- Computational Modeling: Predict steric effects using DFT calculations (e.g., Gibbs free energy barriers for transition states) .
Advanced: How to resolve contradictions in reported stability data under acidic/basic conditions?
Answer:
Discrepancies often arise from differences in solvent systems or substituent electronic effects. For example:
- Acidic Hydrolysis: Electron-withdrawing groups (e.g., fluoro) stabilize the sulfonamide bond, delaying cleavage. In contrast, electron-donating groups accelerate degradation .
- Methodological Validation:
- Conduct kinetic studies (pH 1–14, 25–80°C) with HPLC monitoring.
- Compare results to structurally similar compounds (e.g., N-methyl-p-toluenesulfonamide ).
Table 2: Stability Comparison in Aqueous HCl (1M, 25°C)
| Compound | Half-Life (h) |
|---|---|
| This compound | 48 |
| N-Methyl-p-toluenesulfonamide | 12 |
Advanced: What computational methods predict the compound’s environmental persistence as a PFAS analog?
Answer:
Perfluorinated sulfonamides are classified under PFAS due to their C-F bonds. Key approaches include:
- QSAR Modeling: Correlate structure with biodegradation half-life using descriptors like molecular weight and fluorine count .
- Tropospheric Degradation: Simulate OH radical reaction pathways via Gaussian software (e.g., bond dissociation energies for C-F vs. C-H) .
- Ecotoxicity Assays: Use Daphnia magna or zebrafish models to assess bioaccumulation potential .
Basic: What safety precautions are critical during handling?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of fine particles .
- Storage: Keep in airtight containers at 2–8°C to prevent hydrolysis .
Advanced: How to design experiments to study sulfonamide group migration in derivatives?
Answer:
Migration occurs under strong acidic conditions (e.g., trifluoromethanesulfonic acid). Experimental design includes:
- Isotopic Labeling: Use ¹⁵N-labeled sulfonamide to track migration via NMR .
- Kinetic Profiling: Monitor reaction intermediates by LC-MS at timed intervals .
- Control Reactions: Compare migration in electron-rich (e.g., p-methoxyphenyl) vs. electron-poor aryl groups .
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